
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol hydrochloride
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Overview
Description
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol hydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 5-chloro-2-methylphenylamine with an appropriate dihaloalkane under basic conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced by reacting the piperazine intermediate with 3,4-dimethylphenol in the presence of a suitable base.
Formation of the Hydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new therapeutic agents, particularly for its potential pharmacological activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as receptors and enzymes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(2-Chlorophenyl)piperazin-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol hydrochloride
- 1-(4-(4-Chlorophenyl)piperazin-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol hydrochloride
Uniqueness
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol hydrochloride is unique due to the specific substitution pattern on the aromatic rings, which can influence its pharmacological properties and interactions with biological targets.
Properties
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(3,4-dimethylphenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O2.ClH/c1-16-5-7-21(12-18(16)3)27-15-20(26)14-24-8-10-25(11-9-24)22-13-19(23)6-4-17(22)2;/h4-7,12-13,20,26H,8-11,14-15H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJRXVIOZSBAJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2CCN(CC2)C3=C(C=CC(=C3)Cl)C)O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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